Cas no 799265-47-7 (2-Fluoroterephthalamic acid)
2-Fluoroterephthalamic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoroterephthalamic acid
- 2-FLUORO-TEREPHTHALAMIC ACID
- DTXSID40360190
- 4-carbamoyl-2-fluorobenzoicacid
- EN300-379301
- BB 0259920
- 4-carbamoyl-2-fluorobenzoic acid
- 799265-47-7
- 2-fluoro-terephthalamic acid, AldrichCPR
- AKOS000416347
- FT-0677292
- VS-12506
- SCHEMBL392941
- 4-carbamoyl-2-fluoro-benzoic acid
- STL412351
- BBL034385
-
- MDL: MFCD05237189
- Inchi: 1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
- InChI Key: GBTCHTGPAXWFMR-UHFFFAOYSA-N
- SMILES: FC1C=C(C(N)=O)C=CC=1C(=O)O
Computed Properties
- Exact Mass: 183.033171g/mol
- Monoisotopic Mass: 183.033171g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- LogP: 0.5
2-Fluoroterephthalamic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Fluoroterephthalamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600625-10mg |
2-Fluoroterephthalamic Acid |
799265-47-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600625-50mg |
2-Fluoroterephthalamic Acid |
799265-47-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F600625-100mg |
2-Fluoroterephthalamic Acid |
799265-47-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Alichem | A019099060-5g |
4-Carbamoyl-2-fluorobenzoic acid |
799265-47-7 | 95% | 5g |
$787.05 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012334-1g |
2-Fluoroterephthalamic acid |
799265-47-7 | 1g |
6144CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012334-1g |
2-Fluoroterephthalamic acid |
799265-47-7 | 1g |
6144.0CNY | 2021-07-13 | ||
| Enamine | EN300-379301-0.05g |
4-carbamoyl-2-fluorobenzoic acid |
799265-47-7 | 0.05g |
$707.0 | 2023-05-29 | ||
| Enamine | EN300-379301-0.1g |
4-carbamoyl-2-fluorobenzoic acid |
799265-47-7 | 0.1g |
$741.0 | 2023-05-29 | ||
| Enamine | EN300-379301-0.25g |
4-carbamoyl-2-fluorobenzoic acid |
799265-47-7 | 0.25g |
$774.0 | 2023-05-29 | ||
| Enamine | EN300-379301-0.5g |
4-carbamoyl-2-fluorobenzoic acid |
799265-47-7 | 0.5g |
$809.0 | 2023-05-29 |
2-Fluoroterephthalamic acid Suppliers
2-Fluoroterephthalamic acid Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-Fluoroterephthalamic acid
Introduction to 2-Fluoroterephthalamic acid (CAS No: 799265-47-7)
2-Fluoroterephthalamic acid, identified by the Chemical Abstracts Service Number (CAS No) 799265-47-7, is a fluorinated derivative of terephthalic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The introduction of a fluorine atom at the ortho position of the terephthalic acid moiety imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The chemical structure of 2-Fluoroterephthalamic acid consists of a benzene ring substituted with a carboxylic acid group at one position and a fluorine atom at another. This configuration allows for versatile chemical modifications, enabling its incorporation into complex molecular frameworks. The presence of both acidic and fluorinated functionalities makes it a promising candidate for further derivatization, particularly in the development of novel therapeutic agents and functional polymers.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. 2-Fluoroterephthalamic acid exemplifies this trend, as it has been explored in several cutting-edge research projects aimed at developing new pharmaceuticals and agrochemicals. Its role as a key intermediate in the synthesis of fluorinated amides, esters, and other heterocyclic compounds has been particularly noteworthy.
One of the most compelling applications of 2-Fluoroterephthalamic acid is in the field of medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The fluorine atom's ability to modulate electron density and steric hindrance has been instrumental in optimizing drug-like properties such as solubility, bioavailability, and target specificity.
The synthesis of 2-Fluoroterephthalamic acid typically involves multi-step organic reactions, starting from commercially available precursors like terephthalic acid or its derivatives. Fluorination can be achieved through various methods, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic routes have been refined over time to improve yield and purity, making 2-Fluoroterephthalamic acid more accessible for industrial applications.
In materials science, 2-Fluoroterephthalamic acid has found utility in the development of advanced polymers and coatings. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance. Fluorinated polymers are particularly valued for their low friction coefficients and hydrophobic properties, making them suitable for applications ranging from electronics to medical implants.
The latest research on 2-Fluoroterephthalamic acid has also explored its potential in nanotechnology. Scientists have demonstrated its ability to act as a precursor for functionalized nanoparticles, which can be used in drug delivery systems, sensors, and catalysts. The unique electronic properties imparted by the fluorine atom allow these nanoparticles to exhibit enhanced performance in various applications.
Eco-friendly considerations have also driven innovation in the synthesis and application of 2-Fluoroterephthalamic acid. Green chemistry principles have been applied to develop more sustainable synthetic pathways that minimize waste and reduce energy consumption. For example, catalytic processes that employ recyclable catalysts or renewable feedstocks have been investigated to improve the environmental footprint of producing this compound.
The future prospects for 2-Fluoroterephthalamic acid are promising, with ongoing research focusing on expanding its applications across multiple disciplines. As our understanding of fluorinated compounds continues to grow, it is likely that new uses will emerge, further solidifying its importance in both academic research and industrial development.
799265-47-7 (2-Fluoroterephthalamic acid) Related Products
- 1055971-66-8(3-AMINOCARBONYL-5-FLUOROBENZOIC ACID)
- 1803605-25-5(4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride)
- 618380-37-3(BENZOIC ACID, PENTAFLUORO-, COMPD. WITH BENZAMIDE (1:1))
- 1261974-76-8(5-(3-Aminocarbonylphenyl)-2-fluorobenzoic acid)
- 926021-21-8(Pentafluorobenzoic acid--benzamide (1/2))
- 1534121-96-4(3-Carbamoyl-4-fluorobenzoic acid)
- 1427082-77-6(5-carbamoyl-2-fluorobenzoic acid)
- 1261967-10-5(4-(3-Aminocarbonylphenyl)-2-fluorobenzoic acid)
- 1781679-45-5(3-carbamoyl-2-fluorobenzoic acid)
- 83684-76-8(2-Carbamoyl-6-fluorobenzoic acid)